Rasagiline-13C3 Hydrochloride

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Rasagiline-13C3 Hydrochloride is a stable isotope-labeled analog of the selective irreversible monoamine oxidase-B (MAO-B) inhibitor rasagiline, in which three contiguous carbon-12 atoms at the propargyl moiety are replaced by carbon-13. With a molecular formula of C₉¹³C₃H₁₄ClN and a molecular weight of 210.68 g/mol, it bears a +3 Da mass shift relative to unlabeled rasagiline hydrochloride (207.7 g/mol), enabling unequivocal mass spectrometric discrimination while preserving identical physicochemical behavior.

Molecular Formula C₉¹³C₃H₁₄ClN
Molecular Weight 210.68
Cat. No. B1163119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline-13C3 Hydrochloride
Synonyms(1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine-13C3 Hydrochloride;  (R)-2,3-Dihydro-N-2-Propynyl-1-indenamine-13C3 Hydrochloride;  Agilect-13C3 Hydrochloride;  Azilect-13C3 Hydrochloride;  TVP-1012-13C3 Hydrochloride; 
Molecular FormulaC₉¹³C₃H₁₄ClN
Molecular Weight210.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline-13C3 Hydrochloride: Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis of Rasagiline


Rasagiline-13C3 Hydrochloride is a stable isotope-labeled analog of the selective irreversible monoamine oxidase-B (MAO-B) inhibitor rasagiline, in which three contiguous carbon-12 atoms at the propargyl moiety are replaced by carbon-13 [1]. With a molecular formula of C₉¹³C₃H₁₄ClN and a molecular weight of 210.68 g/mol, it bears a +3 Da mass shift relative to unlabeled rasagiline hydrochloride (207.7 g/mol), enabling unequivocal mass spectrometric discrimination while preserving identical physicochemical behavior [2]. The compound is supplied as the hydrochloride salt, distinguishing it from the more commonly cited mesylate salt form (MW 270.32 g/mol) used in published bioanalytical validations .

Why Unlabeled Rasagiline or Alternate Isotope Labels Cannot Replace Rasagiline-13C3 Hydrochloride in Regulated Bioanalysis


Substituting unlabeled rasagiline or a differently labeled analog (e.g., deuterated rasagiline) for Rasagiline-13C3 Hydrochloride as an internal standard (IS) introduces quantifiable sources of analytical error. Unlabeled IS cannot be distinguished from endogenous analyte in mass spectrometry, precluding isotope dilution quantification entirely [1]. Deuterium-labeled IS analogs exhibit a well-documented chromatographic isotope effect: ²H-labeled compounds elute at measurably different retention times than their ¹²C analytes, causing differential matrix effect exposure and quantitative bias of up to −38.4% in complex biological matrices [2]. In contrast, ¹³C-labeled IS co-elutes with the target analyte, ensuring identical ion suppression/enhancement conditions and accurate compensation [3]. Furthermore, deuterium at labile positions can undergo H/D exchange during sample preparation, altering IS concentration unpredictably—a problem absent with carbon-13 labeling at the chemically stable propargyl moiety [3].

Rasagiline-13C3 Hydrochloride: Quantified Comparative Evidence for Scientific Selection


13C3 vs. Deuterium Labeling: Co-Elution and Ion Suppression Compensation Superiority

Rasagiline-13C3 Hydrochloride utilizes ¹³C labeling, which—unlike deuterium (²H) labeling—ensures chromatographic co-elution with the unlabeled analyte. In a systematic head-to-head comparison of ¹³C/¹⁵N-labeled vs. ²H-labeled internal standards in LC-ESI-MS/MS, deuterated IS exhibited a retention time shift relative to the analyte, causing differential exposure to ion suppression regions. This resulted in a quantitative bias of −38.4% for 2MHA-[²H₇] compared to 2MHA-[¹³C₆], with concentrations generated using the deuterated IS averaging 59.2% lower than those from the ¹³C-labeled IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and ¹³C-IS was not equally experienced by the ²H-IS. The underlying mechanism—a greater difference in physico-chemical properties between hydrogen isotopes than between carbon isotopes—is a class-level phenomenon applicable to all analytes including rasagiline [2].

Bioanalytical method validation LC-MS/MS quantification Isotope dilution mass spectrometry

Method Validation: Extraction Recovery Parity Between Rasagiline-13C3 IS and Unlabeled Rasagiline

In the definitive bioanalytical method validation for rasagiline in human plasma, Rasagiline-13C3 mesylate—the same ¹³C₃-labeled cation present in the hydrochloride salt—demonstrated extraction recovery parity with the unlabeled analyte. The mean recovery for rasagiline was 96.9% with a precision (%CV) of 2.4%, while the mean recovery for Rasagiline-13C3 mesylate was 96.7% with a precision of 2.1% [1]. The 0.2 percentage point difference in mean recovery is within experimental error and confirms that the IS experiences the same liquid-liquid extraction efficiency as the analyte—a prerequisite for valid isotope dilution quantification. The method employed a simple liquid-liquid extraction with n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v) and achieved a lower limit of quantification (LLOQ) of 5 pg/mL using only 100 μL of human plasma [1].

Extraction recovery Bioequivalence studies Pharmacokinetic method validation

Intra-Run and Inter-Run Precision Achieved Using Rasagiline-13C3 as Internal Standard

The validated LC-MS/MS method using Rasagiline-13C3 mesylate as IS achieved intra-run precision (%CV) ranging from 1.3% to 2.9% and inter-run precision ranging from 1.6% to 2.2% across four QC levels (5, 15, 4,500, and 9,000 pg/mL) in human plasma [1]. Accuracy ranged from 98.0% to 102.0% (intra-run) and 99.2% to 102.0% (inter-run). The matrix effect, expressed as %CV of ion suppression/enhancement, was 1.0% at the MQC level, indicating negligible differential matrix effects between analyte and IS [1]. These precision values substantially exceed the minimum FDA bioanalytical method validation requirement of ≤15% CV (≤20% at LLOQ) and establish the method as suitable for regulated bioequivalence studies. For context, unlabeled IS approaches are inherently incapable of achieving this level of quantitative accuracy in complex biological matrices due to the absence of isotope dilution correction [2].

Assay precision Method reproducibility Regulatory bioanalysis

Stock Solution and Matrix Stability of Rasagiline-13C3 vs. Unlabeled Rasagiline

Parallel stability assessment of Rasagiline-13C3 mesylate and unlabeled rasagiline demonstrated equivalent long-term stability profiles. Stock solutions in methanol stored at 2-8°C showed % change of −0.01% for rasagiline and +0.02% for Rasagiline-13C3 mesylate over 28 days, confirming that ¹³C labeling does not alter chemical stability [1]. In human plasma matrix, rasagiline was stable for at least 24 hours at room temperature (bench-top), 55 hours in the autosampler at 20°C, and up to 78 days at −30°C (long-term frozen storage), with freeze-thaw stability confirmed through three cycles [1]. For the hydrochloride salt specifically, the recommended storage is 2-8°C in an amber vial under refrigeration, with a melting point of 178-180°C (decomposition) . This stability profile exceeds typical bioanalytical study duration requirements and supports batch analysis with reinjection capability.

Sample stability Long-term storage Method robustness

Hydrochloride Salt Form: Molecular Weight and Counterion Differentiation vs. Mesylate Salt

Rasagiline-13C3 Hydrochloride (MW 210.68 g/mol) differs from the more commonly cited Rasagiline-13C3 Mesylate (MW 270.32 g/mol) in both molecular weight and counterion composition [1]. The hydrochloride salt has a 22.1% lower formula weight, meaning that a given mass of hydrochloride salt contains a proportionally higher molar quantity of the ¹³C₃-labeled rasagiline free base cation compared to the same mass of mesylate salt. This is relevant for gravimetric preparation of IS stock solutions: to deliver an equimolar amount of the labeled cation, 1.00 mg of the hydrochloride salt is equivalent to approximately 1.28 mg of the mesylate salt . The chloride counterion is chemically inert and compatible with all standard reversed-phase LC-MS/MS mobile phases (typically acidic, pH 2.5-3.5), whereas the methanesulfonate counterion in the mesylate salt may contribute to ion suppression in negative ionization mode if not chromatographically resolved . The hydrochloride salt is also directly analogous to the rasagiline hydrochloride reference standard (CAS 136236-50-5) used in pharmacopeial analyses [2].

Salt form selection Gravimetric preparation Analytical reference standard

Optimal Scientific and Industrial Application Scenarios for Rasagiline-13C3 Hydrochloride


Regulated Bioequivalence and Pharmacokinetic Studies of Rasagiline Formulations

Rasagiline-13C3 Hydrochloride is the internal standard of choice for LC-MS/MS quantification of rasagiline in human plasma during bioequivalence studies required for ANDA submissions. The validated method using the ¹³C₃-labeled IS achieved a linear range of 5-12,000 pg/mL with intra-run precision of 1.3-2.9% CV and inter-run precision of 1.6-2.2% CV—performance that substantially exceeds FDA ±15% acceptance criteria [1]. The method was successfully applied to a 22-subject, two-period crossover bioequivalence study under fasting conditions following a 1 mg oral dose, demonstrating Cmax and AUC₀–ₜ quantification suitable for regulatory submission [1]. The hydrochloride salt form facilitates gravimetric preparation of stock solutions that are directly traceable to the rasagiline hydrochloride reference standard (CAS 136236-50-5) [2].

Multi-Matrix Bioanalytical Method Development with Minimal Matrix Effects

For laboratories developing LC-MS/MS methods across diverse biological matrices (plasma, urine, tissue homogenates), the ¹³C₃-labeled IS provides superior matrix effect compensation compared to deuterated alternatives. The method validated by Konda et al. achieved a matrix effect of only 1.0% CV at the MQC level in human plasma [1], attributable to the chromatographic co-elution of the ¹³C-IS with the analyte—a property not shared by deuterated IS, which exhibit retention time shifts of up to 0.1-0.3 minutes on UPLC systems with sub-2 μm particles [3]. This makes Rasagiline-13C3 Hydrochloride the preferred IS for methods intended to be transferred across laboratories or adapted to new matrices, where matrix effect variability is a primary source of inter-laboratory imprecision.

Metabolite Tracking and Metabolic Pathway Elucidation Using ¹³C Isotopic Tracing

The strategic placement of ¹³C labels at the three contiguous carbon atoms of the propargyl group (C-1′, C-2′, C-3′) enables unambiguous tracking of rasagiline metabolism through major and minor pathways . Unlike deuterium labels, which can be lost through metabolic H/D exchange or exhibit kinetic isotope effects that alter reaction rates, the ¹³C label at the propargyl moiety is chemically and metabolically stable through Phase I oxidative deamination (CYP1A2), N-dealkylation, and Phase II glucuronidation (UGT1A4), with full ¹³C retention in the major metabolite 1-aminoindan-¹³C₃ . This structural feature positions Rasagiline-13C3 Hydrochloride for dual-use applications: routine quantitative bioanalysis and mechanistic metabolic investigations, without requiring a separate labeled compound.

ANDAs and Commercial Quality Control Release Testing

The hydrochloride salt form of Rasagiline-13C3 offers operational advantages in GMP/GLP quality control environments. Its lower molecular weight (210.68 vs. 270.32 for the mesylate salt) yields a 22.3% higher molar quantity of the labeled cation per unit mass, reducing the mass of reference standard consumed per analytical run [2]. The chloride counterion is compatible with pharmacopeial analytical methods that employ hydrochloric acid in mobile phases or sample preparation, avoiding the introduction of methanesulfonate-related extraneous peaks in chromatographic profiles. The compound's demonstrated long-term stock solution stability (28 days at 2-8°C, % change +0.02%) and matrix stability (78 days at −30°C) [1] support its use as a working reference standard in QC batch release testing with minimal re-preparation frequency.

Quote Request

Request a Quote for Rasagiline-13C3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.